N-(4-{6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine
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Overview
Description
N-(4-{6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of N-(4-{6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction conditions typically involve the use of strong acids like sulfuric acid or hydrochloric acid and elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-{6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-{6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Exhibits antiviral and antioxidant properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Used as enzyme inhibitors and in drug design.
The uniqueness of N-(4-{6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine lies in its specific structural configuration, which imparts distinct biological and chemical properties .
Properties
CAS No. |
878431-09-5 |
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Molecular Formula |
C19H19N5O2S |
Molecular Weight |
381.5g/mol |
IUPAC Name |
4-[6-[(3-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O2S/c1-23(2)14-9-7-13(8-10-14)18-20-21-19-24(18)22-17(27-19)12-26-16-6-4-5-15(11-16)25-3/h4-11H,12H2,1-3H3 |
InChI Key |
JMYNBTKDTZQPSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC(=C4)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC(=C4)OC |
Origin of Product |
United States |
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